Nornicotine

Nicotinic Receptor Pharmacology Neurochemistry Enantiomer Selectivity

Nornicotine (CAS 5746-86-1) is the most analytically abundant minor tobacco alkaloid and the primary N-demethylated metabolite of nicotine, making it an essential reference standard for distinguishing active tobacco use from nicotine replacement therapy. The (R)-(+)-enantiomer exhibits 6.25-fold greater potency at evoking dopamine release than (S)-(-)-nornicotine, rendering enantiopure material critical for resolving brain region-specific nAChR pharmacology. Procure ≥98% racemic or enantiopure grades for robust CYP2A6/2B6 metabolic phenotyping, behavioral pharmacology in primate addiction models, and validated HPLC quantification (LOD 1 ng).

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 5746-86-1
Cat. No. B190312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornicotine
CAS5746-86-1
Synonyms3-(2-pyrrolidinyl)pyridine
nornicotine
nornicotine tartrate, (S)-(R-(R*,R*))-isomer
nornicotine, (R)-isomer
nornicotine, (S)-isome
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CC=C2
InChIInChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2
InChIKeyMYKUKUCHPMASKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in water;  Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils

Nornicotine (CAS 5746-86-1): Procurement Guide for a Minor Tobacco Alkaloid Research Standard


Nornicotine (CAS 5746-86-1) is a pyridine alkaloid structurally analogous to nicotine, differing by the absence of the N-methyl group on the pyrrolidine ring [1]. It is a naturally occurring minor alkaloid in tobacco (Nicotiana tabacum) and a primary N-demethylated metabolite of nicotine in humans, formed via CYP2A6 and CYP2B6 activity [2]. In tobacco leaf and commercial products, nornicotine is present at concentrations ranging from 0.14 to 0.66 mg/g, positioning it as the second most abundant alkaloid after nicotine but at approximately 1-3% of nicotine's abundance [3].

Nornicotine (CAS 5746-86-1): Why In-Class Alkaloid Substitution is Not Permissible


The minor tobacco alkaloids—nornicotine, anabasine, and anatabine—exhibit distinct pharmacological and pharmacokinetic profiles despite their shared pyridine core and nicotinic acetylcholine receptor (nAChR) activity [1]. Direct substitution of nornicotine with anabasine or anatabine is not scientifically valid due to documented differences in receptor subtype selectivity, agonist potency, enantiomer-specific effects, and metabolic fate [2][3]. For example, nornicotine demonstrates ~12-fold lower potency than nicotine in desensitizing nAChRs [4], while anabasine elicits the highest maximal activation of α7 nAChRs among the minor alkaloids [1]. Furthermore, (R)-(+)-nornicotine is 6.25-fold more potent than (S)-(-)-nornicotine in evoking dopamine release from the nucleus accumbens, an effect not mirrored by other minor alkaloids [2].

Nornicotine (CAS 5746-86-1): Quantitative Differentiation Evidence vs. Nicotine, Anabasine, and Anatabine


Nornicotine's Enantioselective nAChR Binding Affinity in Recombinant α4β2 Subtype

In M10 cells expressing recombinant human α4β2 nAChR, (+)-[R]-nornicotine exhibited a lower Ki (higher affinity) than (-)-[S]-nornicotine in displacing (-)-[3H]nicotine binding [1]. The rank order of affinity was cytisine (Ki = 0.46 nM) > MPA (Ki = 1.21 nM) > anatoxin-a > (-)-nicotine > (+)-[R]-nornicotine > (-)-[S]-nornicotine > (+)-nicotine [1].

Nicotinic Receptor Pharmacology Neurochemistry Enantiomer Selectivity

Nornicotine Exhibits 12-Fold Lower nAChR Desensitization Potency Relative to Nicotine in Rat Striatal Slices

S-(-)-Nornicotine desensitizes nicotinic receptors mediating dopamine release in rat striatal slices, but with approximately 12-fold lower potency compared to S-(-)-nicotine [1]. S-(-)-Nicotine at 10 nM and 100 nM diminished subsequent [3H]overflow response to 10 µM S-(-)-nornicotine by 59% and 81%, respectively [1].

Nicotinic Receptor Pharmacology Dopamine Release Addiction Neuroscience

Enantiomer-Specific Dopamine Release Potency: (R)-(+)-Nornicotine is 6.25-Fold More Potent than (S)-(-)-Nornicotine in Nucleus Accumbens

In rat nucleus accumbens slices, (R)-(+)-nornicotine (EC50 = 0.48 µM) was 6.25-fold more potent than (S)-(-)-nornicotine (EC50 = 3.0 µM) in evoking [3H]dopamine overflow [1]. For comparison, S-(-)-nicotine exhibited an EC50 of 70 nM, making it approximately 43-fold more potent than (R)-(+)-nornicotine and ~6.9-fold more potent than the racemic mixture [1].

Dopamine Neurotransmission Addiction Neuroscience Reinforcement Mechanisms

Nornicotine's In Vivo Behavioral Potency in Nonhuman Primates: Dose-Ranging Comparison with Anabasine and Anatabine

In squirrel monkeys, nornicotine (1-1.8 mg/kg), anabasine (0.1-1.0 mg/kg), and anatabine (10-32 mg/kg) all produced dose-related decreases in food-maintained responding and substituted for the α4β2-selective agonist (+)-epibatidine in drug discrimination [1]. The effective dose range for nornicotine was intermediate, with anabasine showing potency at ~10-fold lower doses and anatabine requiring ~10-fold higher doses [1].

Behavioral Pharmacology Drug Discrimination Addiction Research

Quantitative Alkaloid Content in Commercial Tobacco Products: Nornicotine vs. Anabasine and Anatabine

In commercial tobacco products, nornicotine content ranges from 0.14 to 0.66 mg/g, which is approximately 5- to 20-fold higher than anabasine (0.008-0.030 mg/g) and up to 10-fold higher than anatabine (0.065-0.27 mg/g) [1]. Nicotine content is 6.5-17.5 mg/g, making nornicotine the second most abundant alkaloid in tobacco leaf, comprising ~1-3% of total alkaloid content [1].

Tobacco Chemistry Biomarker Research Analytical Chemistry

Analytical Resolution and Detection Sensitivity: RP-HPLC Retention Time and LOD for Nornicotine vs. Nicotine

A validated RP-HPLC method for [11C]-nicotine injectable analysis achieved excellent resolution of (+)-nornicotine (retention time = 3.1 min) from [11C]-nicotine (5.5 min) and [11C]CH3I (1.5 min) [1]. The limit of detection (LOD) for (+)-nornicotine was 1 ng, compared to 2 ng for nicotine [1].

Analytical Chemistry Method Validation Quality Control

Nornicotine (CAS 5746-86-1): High-Value Research and Industrial Application Scenarios


Enantiomer-Specific nAChR Subtype Pharmacology Studies

Nornicotine's documented enantiomer selectivity—with (R)-(+)-nornicotine showing 6.25-fold higher potency than (S)-(-)-nornicotine in nucleus accumbens dopamine release and higher α4β2 binding affinity—makes enantiopure nornicotine essential for studies investigating nAChR subtype distribution and function across brain regions [1][2]. Procurement of single enantiomers rather than racemic mixture is required for experiments seeking to resolve brain region-specific pharmacological effects.

Tobacco Exposure Biomarker Quantification in Clinical and Epidemiological Studies

With a tobacco product concentration of 0.14-0.66 mg/g—significantly exceeding anabasine (0.008-0.030 mg/g) and anatabine (0.065-0.27 mg/g)—nornicotine serves as the most analytically abundant minor alkaloid biomarker for distinguishing active tobacco use from nicotine replacement therapy [3]. Its validated HPLC retention time (3.1 min) and LOD (1 ng) enable robust quantification in biological matrices [4].

Nicotine Metabolism and CYP450 Enzyme Activity Studies

As the primary N-demethylated metabolite of nicotine, formed via CYP2A6 and CYP2B6, nornicotine is a direct probe for investigating interindividual variability in nicotine metabolism [5]. Its formation rate correlates significantly with CYP2A6 content (r = 0.578, p < 0.05) in human liver microsomes, making nornicotine quantification a key endpoint in pharmacogenomic studies of nicotine clearance [5].

Behavioral Pharmacology of Nicotinic Ligands in Primate Models

Nornicotine produces dose-dependent behavioral effects in nonhuman primates at 1-1.8 mg/kg, including (+)-epibatidine substitution and food-maintained responding suppression [6]. This potency profile—intermediate between anabasine (0.1-1.0 mg/kg) and anatabine (10-32 mg/kg)—positions nornicotine as a reference compound for comparative behavioral pharmacology studies of tobacco alkaloids in primate addiction models [6].

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